molecular formula C21H34N2O2 B3865299 N-{3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2,2-dimethylpropyl}bicyclo[2.2.1]heptane-2-carboxamide

N-{3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2,2-dimethylpropyl}bicyclo[2.2.1]heptane-2-carboxamide

Cat. No. B3865299
M. Wt: 346.5 g/mol
InChI Key: WKNNUJATTAYOCU-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane, also known as norbornane, is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .


Synthesis Analysis

Bicyclo[2.2.1]hept-2-ene is a cyclic olefin used in the transition metal-catalyzed dimerization of alkene . The vinylic polymerization of bicyclo[2.2.1]hept-2-ene (norbornene) with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5 )Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) has been reported .


Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]heptane is quite unique. It consists of a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .


Chemical Reactions Analysis

Bicyclo[2.2.1]hept-2-ene is used in the transition metal-catalyzed dimerization of alkene . It can also undergo vinylic polymerization with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5 )Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) .


Physical And Chemical Properties Analysis

Bicyclo[2.2.1]heptane is a crystalline compound with a melting point of 88 °C . It is a saturated hydrocarbon with the chemical formula C7H12 .

properties

IUPAC Name

N-[3-(bicyclo[2.2.1]heptane-2-carbonylamino)-2,2-dimethylpropyl]bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2/c1-21(2,11-22-19(24)17-9-13-3-5-15(17)7-13)12-23-20(25)18-10-14-4-6-16(18)8-14/h13-18H,3-12H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNNUJATTAYOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1CC2CCC1C2)CNC(=O)C3CC4CCC3C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(2,2-dimethylpropane-1,3-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2,2-dimethylpropyl}bicyclo[2.2.1]heptane-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2,2-dimethylpropyl}bicyclo[2.2.1]heptane-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2,2-dimethylpropyl}bicyclo[2.2.1]heptane-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2,2-dimethylpropyl}bicyclo[2.2.1]heptane-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2,2-dimethylpropyl}bicyclo[2.2.1]heptane-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2,2-dimethylpropyl}bicyclo[2.2.1]heptane-2-carboxamide

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